6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate
Description
This compound features a hybrid structure combining a 1,3,4-thiadiazole ring linked via a thioether bridge to a 4-oxo-4H-pyran moiety, with a 3,4,5-triethoxybenzoate ester at the 3-position of the pyran ring. Its synthesis likely involves nucleophilic substitution reactions between thiol-containing intermediates and activated pyran derivatives, as inferred from analogous methodologies . Characterization via NMR and mass spectrometry is critical for confirming regiochemistry, particularly given the complexity introduced by the triethoxybenzoate group .
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-triethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O8S2/c1-6-16(7-2)24(32)28-26-29-30-27(40-26)39-15-18-13-19(31)22(14-37-18)38-25(33)17-11-20(34-8-3)23(36-10-5)21(12-17)35-9-4/h11-14,16H,6-10,15H2,1-5H3,(H,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRLWFAWNXNJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process. One possible synthetic route could be:
Synthesis of the 1,3,4-thiadiazole moiety: : This step often involves the reaction of thiosemicarbazide with an appropriate acyl chloride.
Formation of the pyranone ring: : This could be achieved via a cyclization reaction involving an appropriate diketone and a suitable base.
Coupling of the thiadiazole and pyranone fragments: : Using reagents like coupling agents and bases, these two fragments could be linked through thioether formation.
Esterification with the triethoxybenzoic acid: : The final esterification step would yield the desired compound.
Industrial Production Methods: Scaling up for industrial production would involve optimizing each step for yield and efficiency, focusing on cost-effective reagents and minimizing waste. High-throughput techniques and continuous flow chemistry could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form disulfides.
Reduction: : Functional groups like ketones can be reduced to alcohols.
Substitution: : Halogens or other leaving groups could be substituted with nucleophiles.
Common Reagents and Conditions: Reagents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkali metals for substitution are commonly used.
Major Products Formed:From oxidation: : Disulfide derivatives.
From reduction: : Corresponding alcohols.
From substitution: : Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound could serve as a building block for more complex molecules due to its diverse functional groups.
Biology: Biologically, the compound might exhibit antimicrobial or anti-inflammatory properties, making it a candidate for drug development.
Industry: Industrially, it could be used in the synthesis of specialized polymers or materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, it might inhibit an enzyme by binding to its active site, or it could interact with cell membranes to alter permeability. The specific pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
- Target Compound : Integrates a 1,3,4-thiadiazole-pyran scaffold.
- Compound (4-ethoxybenzoate analog) : Shares the thiadiazole-pyran core but substitutes the 3,4,5-triethoxybenzoate with a single 4-ethoxybenzoate group. This reduces steric bulk and may alter solubility or metabolic stability .
- Thiazole-Based Analogs (): Replace thiadiazole with thiazole rings, introducing hydroperoxy and carbamate groups.
Substituent Effects on Physicochemical Properties
Note: Predicted values based on substituent contributions using the Crippen method.
Bioactivity Considerations
- Thiadiazole Derivatives: Known for antimicrobial and anticancer activity due to thiadiazole’s electron-deficient ring, which interacts with enzyme active sites .
- Triethoxybenzoate Esters : Enhance membrane permeability in drug candidates, as seen in kinase inhibitors .
- Thiazole Analogs : Exhibit antioxidant and anti-inflammatory properties, attributed to hydroperoxy groups .
Biological Activity
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a complex organic molecule synthesized for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features several notable structural components:
- Thiadiazole moiety : Known for its biological activity.
- Pyran system : Contributes to the compound's reactivity.
- Triethoxybenzoate group : Enhances solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 494.64 g/mol.
The biological activity of this compound is attributed to its interaction with specific molecular targets. Potential mechanisms include:
- Inhibition of key enzymes : The thiadiazole and pyran structures may inhibit enzymes involved in cellular metabolism.
- Disruption of microbial cell walls : The compound may interfere with the integrity of bacterial cell walls, leading to cell lysis.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that similar thiadiazole compounds demonstrate activity against various Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-(Thiadiazole derivative) | E. coli | 32 µg/mL |
| 6-(Thiadiazole derivative) | S. aureus | 16 µg/mL |
These findings suggest that the compound could be effective against resistant strains of bacteria.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- A study on related thiadiazole compounds demonstrated cytotoxic effects against cancer cell lines such as HeLa and MCF-7.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiadiazole derivative | HeLa | 29 |
| Thiadiazole derivative | MCF-7 | 35 |
These results indicate that modifications in the structure can significantly enhance cytotoxicity.
Case Studies
- Antimicrobial Efficacy : A study conducted by Mohammadi-Farani et al. (2024) synthesized a series of thiadiazole derivatives and tested their antimicrobial activity. The results showed that certain derivatives exhibited higher efficacy than traditional antibiotics, suggesting a potential role in treating infections caused by resistant bacteria .
- Cytotoxicity Evaluation : Another study explored the cytotoxic effects of thiadiazole-containing compounds on various cancer cell lines. The findings indicated that specific structural modifications enhanced the compounds' ability to induce apoptosis in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
